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Executive Summary & Critical Distinction

CRITICAL TECHNICAL NOTE: Before proceeding, it is imperative to distinguish between the
two chemical entities often referred to in this context. The nomenclature "c-Ceritinib" is
frequently used in chemical proteomics catalogs (e.g., AMSBIo, GlixxLabs) to denote a linker-
functionalized analog (C31H43CIN603S) designed for conjugation or “click" chemistry.[1]
Standard Ceritinib (LDK378) (C28H36CIN503S) is the therapeutic ALK inhibitor.[1][2]

« If you possess Standard Ceritinib (LDK378): Use Section 3 for biological inhibition data.[1]

« If you possess c-Ceritinib (Linker Analog): This compound is a chemical probe.[1] Its affinity
mimics LDK378, but it is primarily used for target deconvolution and pulldown assays. Refer
to Section 4 for probe-specific handling.

This guide primarily focuses on the biological application of Ceritinib (LDK378) as a potent ALK
inhibitor, while providing specific notes for the linker-analog where applicable.[1]

Compound Properties & Handling
Chemical Specifications
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The Trifluoroacetic acid (TFA) salt form improves stability and solubility compared to the free

base but alters the molecular weight significantly. You must calculate molarity based on the

specific batch MW.

Ceritinib (Free

c-Ceritinib (Linker

Property Ceritinib (TFA Salt)
Base) Analog) TFA
C28H36CIN503S[1] C31H43CIN603S[1] -
Formula C28H36CIN503S
[3] - X(C2HF302) X(C2HF302)
MW ( g/mol ) 558.14 ~672.15 (Mono-TFA) ~729.2 (Mono-TFA)
ALK (coupleable
Target ALK, IGF-1R, ROS1 ALK, IGF-1R, ROS1
probe)
y DMSO (>50 mM),
Solubility DMSO (50 mM) DMSO (>10 mM)

Water (Low)

*Note: TFA salt stoichiometry varies (x = 1 to 3).[1] Always verify the MW on your specific vial

label before preparing stocks.

Stock Solution Preparation (Protocol A)

Objective: Prepare a stable 10 mM stock solution.

o Calculation: Determine mass required.

o [1]

o Example: To make 1 mL of 10 mM stock using a TFA salt with MW 672.15:

[1]

e Solubilization: Add sterile, anhydrous DMSO to the powder. Vortex vigorously for 30

seconds. If particulates persist, warm to 37°C for 5 minutes.

o Storage: Aliquot into light-protective tubes (20-50 uL) to avoid freeze-thaw cycles. Store at
-80°C (stable for 6 months) or -20°C (1 month).
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Biological Application: Ceritinib (LDK378)[1][2][4][5]
[6][7]
Mechanism of Action

Ceritinib is a second-generation ATP-competitive ALK inhibitor.[1][4][5] It is 20-fold more potent
than Crizotinib and overcomes the L1196M gatekeeper mutation.[4][6] However, it also
possesses significant activity against IGF-1R and InsR at higher concentrations, which can
confound data interpretation if doses are not titrated carefully.[1]

Recommended Working Concentrations

The following ranges are optimized for 72h proliferation assays in 10% FBS media.

. Specific Cell Recommended IC50
Cell Line Type ) Notes
Lines Range Reference
Highly sensitive.
N H3122 (EML4- _
ALK+ Sensitive 10 nM - 100 nM ~25nM [1] Apoptosis
ALK v1)
onset >50 nM.[1]
Slightly less
N H2228 (EML4- N
ALK+ Sensitive 20 nM - 100 nM ~30-40 nM sensitive than
ALK v3)
H3122.[1]
Ceritinib
Crizotinib- )
) H3122-L1196M 50 nM — 200 nM ~40 nM overcomes this
Resistant .
mutation.[1]
o G1202R confers
Ceritinib-
) H3122-G1202R > 500 nM > 300 nM solvent-front
Resistant )
resistance.[1]
Used to verify
Off-Target A549 (KRAS o
>1 uM >2 uM ALK specificity.
Control mut)
[1]
Caution: Doses
IGF-1R Inhibition  MCF-7 / General > 100 nM ~8 nM (Enz) >100 nM may

inhibit IGF-1R.[1]
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Application Scientist Tip: For pure ALK inhibition without IGF-1R interference, aim for 25-50

nM.[1] If you observe toxicity in ALK-negative cells (e.g., A549) below 500 nM, check your stock
concentration; it may be too high.[1]

Signaling Pathway Visualization

The diagram below illustrates the primary targets of Ceritinib and the downstream cascades.
Note the overlap with IGF-1R.[1]

Ceritinib (LDK378)

\
Inhibits (IC50 ~O.2nM)‘\Inhibits (IC50 ~8nM)
\

ALK Fusion IGF-1R
(EML4-ALK) (Off-Target)

Cell Proliferation
& Survival

Apoptosis
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Caption: Ceritinib primarily targets ALK fusions but can cross-react with IGF-1R at higher
concentrations, suppressing both PI3K/AKT and MAPK survival pathways.[1]

Special Application: c-Ceritinib (Linker Analog)

If you are using c-Ceritinib TFA salt (the linker-modified probe), your goal is likely Chemical
Proteomics (target ID) rather than simple inhibition.[1]

o Working Concentration: Probes are often less potent than the parent drug due to steric
hindrance from the linker.

o Pulldown Assays: Use 1 uM — 5 uM of c-Ceritinib in cell lysate.[1]

o Competition Controls: Pre-treat lysate with 10-20 uM of free Ceritinib (LDK378) to block
specific binding sites before adding the c-Ceritinib probe.[1]

» Protocol Note: The aminopropyl linker on c-Ceritinib allows conjugation to NHS-activated
Sepharose or magnetic beads.[1] Ensure pH is adjusted to 8.0 during coupling to neutralize
the TFA salt and facilitate amine reactivity.

Detailed Experimental Protocols
Protocol B: 72h Cell Viability Assay (Dose-Response)

Method: CellTiter-Glo® or CCK-8/MTS.[1]

e Seeding: Plate H3122 cells at 3,000-5,000 cells/well in 96-well plates.[1] Allow attachment
overnight (16-24h).

e Dilution:
o Prepare a 200 pM intermediate dilution in media (2 pL of 10 mM stock into 98 pL media).

o Perform 1:3 serial dilutions in media to generate a 9-point curve (e.g., 1000 nM down to
0.1 nM).

o Vehicle Control: Media + 0.1% DMSO (Must match the highest drug DMSO content).[1]
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Treatment: Aspirate old media and add 100 pL of drug-containing media.

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Readout: Add detection reagent, shake for 10 min, and read luminescence/absorbance.

Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Protocol C: Western Blot for Pathway Inhibition

Objective: Confirm ALK inhibition (pALK Y1604) and downstream signaling (pAKT S473, pERK
T202/Y204).[1]

o Seeding: Plate cells in 6-well plates (0.5 x 10”6 cells/well). Grow to 70-80% confluence.

» Starvation (Optional but Recommended): Switch to 0.5% FBS media for 4 hours to reduce
basal noise, though ALK fusions are constitutively active.

e Treatment: Treat with Ceritinib at 0, 25, 50, 100, 500 nM for 2 to 6 hours.
o Note: Phosphorylation inhibition occurs rapidly (<2h).[1]

e Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).[1] Lyse in
RIPA buffer + protease/phosphatase inhibitors.

e Detection:
o Primary Antibodies: p-ALK (Tyr1604), Total ALK, p-AKT (Ser473), p-ERK1/2, GAPDH.[1]

o Expected Result: Dose-dependent reduction of p-ALK and p-AKT starting at ~25 nM in
H3122 cells.

Troubleshooting & Optimization
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Issue

Probable Cause

Solution

Precipitation in Media

Concentration too high (>10

M) or cold media.[1]

Dilute stock into pre-warmed
(37°C) media with vigorous
vortexing. Do not exceed 0.5%
DMSO.

No Inhibition in ALK+ Cells

Drug degradation or resistant

clone.

Verify stock via LC-MS.[1]
Sequence ALK kinase domain
for G1202R mutation.

Toxicity in Controls

Off-target effects (IGF-1R) or
DMSO toxicity.[1]

Ensure working concentration
is <500 nM. Verify DMSO
control viability is >90%.

Inconsistent IC50

Serum protein binding.

Ceritinib is highly protein-
bound (~97%).[1] If using
>10% FBS, IC50s will shift
right. Keep serum constant
(e.g., 10%).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

